1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester
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Overview
Description
1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors are sometimes employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Resulting from protodeboronation reactions.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final product is released, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar reactions.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: A derivative with a tert-butoxycarbonyl protecting group.
Uniqueness: 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its dimethylamino group enhances its solubility and reactivity in various organic solvents, making it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C14H26BN3O2 |
---|---|
Molecular Weight |
279.19 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C14H26BN3O2/c1-13(2)14(3,4)20-15(19-13)12-8-11-18(16-12)10-7-9-17(5)6/h8,11H,7,9-10H2,1-6H3 |
InChI Key |
JLDRHOWKAORPNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCCN(C)C |
Origin of Product |
United States |
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